(1S)-6,8-Dioxabicyclo[3.2.1]octane
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Overview
Description
(1S)-6,8-Dioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6,8-Dioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide in the presence of a base like calcium oxide . The reaction is carried out in solvents like dichloromethane or tetrahydrofuran to yield the desired bicyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-6,8-Dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
(1S)-6,8-Dioxabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-6,8-Dioxabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Another analog used in the synthesis of tropane alkaloids.
Uniqueness
(1S)-6,8-Dioxabicyclo[3.2.1]octane is unique due to its oxygen-containing bicyclic structure, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specific applications where oxygen functionality is desired.
Properties
CAS No. |
68778-95-0 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1S)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-5-4-7-6(3-1)8-5/h5-6H,1-4H2/t5-,6?/m0/s1 |
InChI Key |
DYXJGWLSYLPWMO-ZBHICJROSA-N |
Isomeric SMILES |
C1C[C@H]2COC(C1)O2 |
Canonical SMILES |
C1CC2COC(C1)O2 |
Origin of Product |
United States |
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